1,4-dimethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
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Overview
Description
1,4-Dimethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a heterocyclic compound that belongs to the triazoloquinazoline family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an anticancer agent. Its unique structure, which combines a triazole ring with a quinazoline moiety, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzonitrile with hydrazine derivatives to form the triazole ring, followed by cyclization with formic acid or its derivatives to yield the quinazoline structure. The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the triazole and quinazoline rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products from these reactions include various substituted triazoloquinazolines, which can be further functionalized for specific applications.
Scientific Research Applications
1,4-Dimethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1,4-dimethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of histone acetyltransferases, leading to altered gene expression and inhibition of cancer cell growth . The compound’s structure allows it to bind effectively to the active sites of these enzymes, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-c]quinazolines: These compounds share a similar triazole-quinazoline structure but differ in the position of the triazole ring attachment.
1,2,4-Triazino[4,3-a]quinazolines: These compounds have a triazine ring instead of a triazole ring, leading to different chemical properties and biological activities.
Uniqueness
1,4-Dimethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is unique due to its specific substitution pattern, which enhances its stability and reactivity. Its ability to undergo a wide range of chemical reactions and its potential as a therapeutic agent make it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C11H10N4O |
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Molecular Weight |
214.22 g/mol |
IUPAC Name |
1,4-dimethyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C11H10N4O/c1-7-12-13-11-14(2)10(16)8-5-3-4-6-9(8)15(7)11/h3-6H,1-2H3 |
InChI Key |
FIFQGCZZRLYDEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3C(=O)N2C |
Origin of Product |
United States |
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